molecular formula C16H17NO2 B5551112 N-(3-methoxyphenyl)-3-phenylpropanamide

N-(3-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B5551112
M. Wt: 255.31 g/mol
InChI Key: CVKXTORLXIAVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-3-phenylpropanamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a propanamide derivative, it features a methoxyphenyl group and a phenylpropane backbone, a structural motif found in various bioactive molecules and synthetic intermediates . While specific biological data for this compound is limited, its structure suggests potential utility as a building block in medicinal chemistry, particularly for the synthesis of more complex molecules targeting a range of physiological pathways. Researchers may employ this compound in the development of novel therapeutic agents or as a standard in analytical studies. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and ensure all procedures adhere to their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKXTORLXIAVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Methoxyphenyl 3 Phenylpropanamide Analogues

Diverse Synthetic Routes for N-Substituted Phenylpropanamides

The construction of the fundamental N-substituted phenylpropanamide scaffold can be achieved through several synthetic routes. These methods range from well-established, classical reactions to more recent, sophisticated catalytic systems designed for efficiency and selectivity.

The most fundamental approach to synthesizing N-(3-methoxyphenyl)-3-phenylpropanamide involves the formation of an amide bond between 3-phenylpropanoic acid and 3-methoxyaniline (m-anisidine). Conventional synthetic routes for such N-arylamides typically rely on the condensation of a carboxylic acid with an aniline. researchgate.net This transformation is often facilitated by activating the carboxylic acid.

One common method is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. youtube.com For instance, 3-phenylpropanoic acid can be reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form 3-phenylpropanoyl chloride. This activated intermediate then readily reacts with 3-methoxyaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, yielding the desired amide. youtube.comreddit.com

Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. researchgate.netresearchgate.net These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. uni-kiel.de Other modern and highly effective coupling reagents include uronium and phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.netuni-kiel.de These methods are generally performed under mild conditions and offer high yields. researchgate.net

A comparative study of different amide formation methods for a similar compound, N-benzyl-3-phenylpropanamide, evaluated an acid chloride route, a coupling reagent (HATU) route, and a boric acid-catalyzed route, highlighting the various strategies available for this class of transformation. walisongo.ac.id

Table 1: Comparison of Classical Amide Synthesis Strategies

Method Activating Agent Typical Base Key Features
Acid Chloride Route Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) Triethylamine (TEA) or Pyridine Involves isolation of a reactive intermediate; often high-yielding. reddit.comwalisongo.ac.id
Carbodiimide Coupling Dicyclohexylcarbodiimide (DCC) with HOBt additive Not always required Direct method; can form N-acylurea byproduct. uni-kiel.de
Uronium/Phosphonium Salt Coupling HATU or PyBOP N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) High efficiency, mild conditions, suitable for sterically hindered substrates. researchgate.netuni-kiel.de

This table is generated based on common laboratory practices and findings from related syntheses.

Recent advancements in organic synthesis have introduced novel catalytic methods that offer alternative and often more efficient or sustainable routes to amides. Palladium-catalyzed reactions, in particular, have become a powerful tool for C-N bond formation. nih.govrsc.orgchemrxiv.org For instance, palladium-catalyzed three-component reactions involving terminal alkynes, isonitriles, and carboxylates have been developed for synthesizing N-acyl propiolamides, showcasing the versatility of palladium in forming complex amide structures. nih.gov While not a direct synthesis of the target compound, these methodologies point to the potential for multi-component, palladium-catalyzed strategies to construct propanamide analogues.

Furthermore, rhodium(III)-catalyzed C-H activation has emerged as a strategy for amidation, using N-methoxyamides as an alternative amidation reagent. nih.gov This type of reaction allows for the direct functionalization of a C-H bond, forming a C-N bond in a highly efficient manner. Another approach involves the integration of biocatalysis with chemocatalysis. A one-pot system combining a nitrile hydratase enzyme with copper-catalyzed N-arylation has been reported for amide synthesis. manchester.ac.uk This method hydrates a nitrile to a primary amide, which is then coupled with an aryl halide in situ, offering a unique disconnection approach to the final product. manchester.ac.uk

Creating chiral derivatives of this compound, where the carbon atom adjacent to the phenyl group (the α-carbon of the original propanoic acid) is a stereocenter, requires asymmetric synthesis techniques. The development of chiral catalysts is key to achieving high enantioselectivity in these reactions. nih.govmdpi.comcolab.ws

Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been successfully employed in various asymmetric transformations, including Michael additions and Mannich reactions, which can be used to construct chiral backbones that could be precursors to the desired propanamide. mdpi.com For example, a chiral phosphoric acid could catalyze the asymmetric addition to a suitable α,β-unsaturated precursor, establishing the stereocenter that would become part of the propanamide side chain. mdpi.com

Another powerful strategy is the use of chiral metal complexes. Lanthanide-based catalysts have been designed for asymmetric catalysis, including the synthesis of chiral amides. colab.ws Similarly, chiral organocatalysts featuring an axially chiral styrene (B11656) scaffold have been shown to be effective in asymmetric cascade reactions, controlling stereoselectivity through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov An "umpolung" amide synthesis has also been reported as an epimerization-free method for preparing α-chiral N-aryl amides, which is particularly useful when the α-carbon is prone to racemization under standard coupling conditions. nih.gov

Functional Group Interconversions and Derivatization Strategies of the Propanamide Backbone

Once the this compound scaffold is synthesized, its structure can be further diversified through various chemical transformations at its distinct moieties.

The methoxyphenyl ring offers several sites for chemical modification. The methoxy (B1213986) group itself is a key functional handle. It can be cleaved (demethylated) to reveal a phenol (B47542) (N-(3-hydroxyphenyl)-3-phenylpropanamide), which can then be used for further reactions, such as O-alkylation or conversion into esters or triflates for cross-coupling reactions. nih.gov

The methoxy group also directs electrophilic aromatic substitution to the ortho and para positions (C2, C4, and C6 of the anisidine ring). This allows for the introduction of various functional groups such as halogens (bromine, chlorine), nitro groups, or acyl groups onto the aromatic ring, provided the reaction conditions are controlled to avoid reaction on the other phenyl ring. The presence of the amide group, being an ortho-, para-director itself (though deactivating), complicates the regioselectivity, but specific conditions can favor substitution on the activated methoxyphenyl ring.

Furthermore, modern catalytic methods can achieve site-selective functionalization. Palladium-catalyzed ortho-C–H oxygenation has been developed for aryl halides, demonstrating a strategy to introduce functionalities adjacent to existing groups. nih.gov Copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids provides a route to aryl-N-methoxy arylimides, showcasing selective O-arylation. mdpi.com Iron-catalyzed N=S coupling of N-methoxy amides has also been developed, highlighting the reactivity of N-methoxy amide derivatives. nih.govresearchgate.net

The phenylpropanamide side chain provides multiple opportunities for derivatization. The benzylic position (the CH₂ group adjacent to the unsubstituted phenyl ring) is particularly reactive. chemistrysteps.commasterorganicchemistry.comlibretexts.org It can undergo radical bromination using N-bromosuccinimide (NBS) to introduce a bromine atom, which can then be substituted by various nucleophiles to introduce a wide range of functional groups. libretexts.orgyoutube.com

Oxidation of this benzylic position using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the side chain to form a benzoic acid derivative, although this is a degradative transformation. libretexts.orgyoutube.com

The amide bond itself can be a site of reaction. While amides are generally stable, under specific catalytic conditions, their C-N bond can be activated and cleaved. nih.govresearchgate.net This allows for the transformation of the amide into other functional groups. For example, divergent alkynylative difunctionalization of amides has been shown to selectively cleave either the C-O or C-N bond of the amide, leading to propargyl alcohols or propargyl amines, respectively. nih.gov

Finally, the unsubstituted phenyl ring of the side chain can undergo electrophilic aromatic substitution. However, this typically requires harsh conditions and would likely lead to a mixture of ortho, meta, and para substituted products, making it a less controlled method for derivatization compared to reactions at the benzylic position or on the more activated methoxyphenyl ring.

Table 2: Summary of Derivatization Strategies

Moiety Position Reaction Type Reagents Potential Products
Methoxyphenyl Methoxy Group (O-CH₃) Demethylation BBr₃, HBr Phenol derivative
Methoxyphenyl Aromatic Ring (C2, C4, C6) Electrophilic Substitution Br₂, HNO₃ Halogenated or nitrated derivatives
Phenylpropanamide Benzylic Carbon Radical Halogenation NBS, light/initiator Benzylic bromide derivative libretexts.org

This table provides illustrative examples of potential derivatization reactions.

Regioselective and Chemoselective Transformations

The inherent stability of the amide bond presents a significant challenge in organic synthesis. rsc.org Amides are generally the least electrophilic among carbonyl derivatives, making their selective transformation in the presence of other reactive functional groups a difficult task. researchgate.net However, modern synthetic methods have introduced strategies for the selective activation of amides, enabling a range of chemoselective reactions. rsc.org

Chemoselectivity in Amide Transformations:

The transformation of the amide group in this compound analogues often requires activation to enhance its reactivity towards nucleophiles. rsc.org One established method involves the use of triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-fluoropyridine. organic-chemistry.org This activation generates a highly reactive nitrilium ion intermediate. rsc.org This intermediate can then undergo various transformations. For instance, it can be reduced chemoselectively to an imine using triethylsilane, which can then be hydrolyzed to an aldehyde or further reduced to an amine. organic-chemistry.org This stepwise activation and reduction allow the amide to be transformed while other, more traditionally reactive groups like esters, might remain untouched. acs.org

Another approach for achieving high chemoselectivity is the use of samarium(II) iodide (SmI₂). acs.orgnih.gov For example, the SmI₂/amine/H₂O system can reduce primary, secondary, and tertiary amides directly to alcohols via C–N bond cleavage, a transformation that is challenging with standard reducing agents which typically yield amines via C–O cleavage. researchgate.netnih.gov This method shows excellent functional group tolerance, including compatibility with aryl halides, ethers, and electron-rich heterocycles. acs.orgnih.gov

The development of umpolung (polarity reversal) strategies also provides a pathway for chemoselective amide synthesis. For example, the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple base, can directly yield N-aryl amides without the need for other activating agents. nih.gov This method is particularly useful for preparing α-chiral N-aryl amides with high configurational integrity. nih.gov

Regioselectivity in Aryl Ring Functionalization:

The N-(3-methoxyphenyl) portion of the molecule offers sites for regioselective transformations. The methoxy group is an ortho-, para-directing group for electrophilic aromatic substitution. However, modern transition-metal-catalyzed C-H activation provides more versatile and specific routes for functionalization. Palladium-catalyzed reactions are prominent in this area. nih.govcapes.gov.brnih.govmit.edu For instance, the amide group can act as a directing group to guide the regioselective functionalization of the ortho C-H bonds of the anilide ring. nih.govmit.edu

A palladium-catalyzed ortho-arylation of anilides has been described, enabling a twofold C-H functionalization to create biaryl structures. nih.govmit.edu This oxidative coupling often uses Pd(OAc)₂ with an oxidant like oxygen. nih.gov The regioselectivity can sometimes be influenced by the electronic nature of the coupling partner; for example, coupling with anisole (B1667542) can lead to improved regioselectivity compared to toluene. mit.edu Similarly, palladium-catalyzed ortho-alkoxylation of anilides can be achieved using alcohols in the presence of a ligand, selectively introducing an alkoxy group at the position ortho to the amide-directing group. capes.gov.brnih.gov These methods provide a powerful tool for modifying the aromatic ring of this compound analogues with high regiochemical control.

Advanced Synthetic Techniques and Reaction Conditions for Structural Diversification

To accelerate the synthesis of complex molecules and create diverse compound libraries, chemists have developed sophisticated reaction sequences that combine multiple steps into a single operation, enhancing efficiency and atom economy. numberanalytics.comnih.govjournalspub.com

One-Pot Reaction Sequences in Propanamide Synthesis

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, are highly valued for their efficiency. nih.gov They reduce the need for intermediate purification steps, saving time, solvents, and resources. nih.gov Multicomponent reactions (MCRs), a subset of one-pot reactions where three or more starting materials react to form a product containing substantial parts of all components, are particularly powerful for building molecular complexity rapidly. nih.govjournalspub.combaranlab.org

Several MCRs are applicable to the synthesis of propanamide backbones or their derivatives.

The Ugi Reaction: This four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminocarboxamide, also known as a bis-amide. nih.govnih.govresearchgate.net The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and carboxylic acid in a cascade fashion. nih.govnih.gov By choosing appropriate starting materials, such as 3-phenylpropanoic acid, 3-methoxyaniline, an aldehyde, and an isocyanide, structures analogous to this compound can be assembled in a single, highly convergent step.

The Passerini Reaction: This three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxyamide. nih.govresearchgate.netresearchgate.net While the product is an ester-amide rather than a bis-amide, it serves as a valuable scaffold that can be further modified. The reaction provides three points of diversity, allowing for the rapid generation of varied compound libraries from simple starting materials. nih.gov

These MCRs are advantageous as they often proceed without catalysts and with high atom economy, with water being the only byproduct in the case of the Ugi reaction. nih.gov The modularity of these reactions allows for extensive structural diversification by simply varying any of the starting components. nih.gov

Tandem and Domino Processes for Complex Architectures

Tandem or domino (also called cascade) reactions are processes involving two or more consecutive bond-forming reactions that occur under the same reaction conditions without the addition of new reagents. iupac.orgwikipedia.orgnih.gov In these sequences, the functionality required for a subsequent step is generated in the preceding one. wikipedia.org This approach allows for the construction of complex molecular architectures from simple acyclic precursors in a highly efficient manner. youtube.comnumberanalytics.com

A prominent example of a powerful domino process is the Domino Knoevenagel-Hetero-Diels-Alder reaction . iupac.orgunideb.huunideb.huosi.lv

The sequence typically begins with a Knoevenagel condensation between an aldehyde and a 1,3-dicarbonyl compound (like Meldrum's acid) to form a reactive 1-oxa-1,3-butadiene intermediate. iupac.org

This intermediate then undergoes an intramolecular or intermolecular hetero-Diels-Alder reaction with a dienophile, such as an alkene or an enol ether. iupac.org

The resulting products are often dihydropyrans or other heterocyclic systems, which can be further transformed. iupac.orgwikipedia.org

This strategy is highly effective for creating complex heterocyclic and polycyclic structures. iupac.orgunideb.huosi.lv For instance, by incorporating an amino group into one of the starting materials, the domino reaction can be extended to synthesize substituted piperidines and other nitrogen-containing heterocycles. iupac.org While not directly synthesizing a propanamide, these domino processes can utilize precursors that contain or can be converted to the N-aryl propanamide substructure, embedding it within a more complex and rigid scaffold. The efficiency of these reactions is marked by the number of bonds formed in a single operation and the significant increase in molecular complexity. numberanalytics.comwikipedia.org

Data Tables

Table 1: Overview of Advanced Synthetic Methodologies

Methodology Description Key Features Applicability to Propanamide Analogues
Chemoselective Amide Activation Activation of the inert amide group (e.g., with Tf₂O) to allow for selective reactions like reduction or nucleophilic addition. rsc.orgorganic-chemistry.org Enables amide transformation in the presence of other functional groups; high functional group tolerance. acs.orgnih.gov Selective reduction to amines or alcohols; C-C bond formation at the α-position. rsc.orgucla.edu
Palladium-Catalyzed C-H Activation Amide-directed functionalization of the ortho C-H bonds on the N-aryl ring. nih.govmit.edu High regioselectivity; versatile for arylation and alkoxylation. capes.gov.brnih.gov Introduction of aryl or alkoxy groups onto the methoxyphenyl ring for structural diversification.
One-Pot Multicomponent Reactions (MCRs) Combining three or more reactants in a single vessel to form a complex product in one step (e.g., Ugi, Passerini reactions). nih.govbaranlab.org High atom and step economy; rapid generation of diverse compound libraries. nih.govjournalspub.com Direct assembly of the propanamide scaffold or related α-acyloxyamides and bis-amides. nih.govresearchgate.net
Tandem/Domino Reactions A sequence of intramolecular or intermolecular reactions where each subsequent step is triggered by the functionality formed in the previous one. iupac.orgwikipedia.org Builds significant molecular complexity from simple precursors in a single operation; high efficiency. numberanalytics.comnih.gov Construction of complex heterocyclic architectures incorporating the propanamide structural motif. iupac.orgosi.lv

Advanced Spectroscopic and Structural Elucidation Studies of N 3 Methoxyphenyl 3 Phenylpropanamide

Theoretical and Experimental Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for analyzing the conformational landscape and intermolecular interactions of amide molecules. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT), complement experimental findings by providing detailed assignments of vibrational modes. researchgate.netdergipark.org.tr For N-(3-methoxyphenyl)-3-phenylpropanamide, the vibrational spectra are dominated by characteristic modes of the amide group, the aromatic rings, and the aliphatic chain.

The Amide I and Amide II bands are the most prominent and diagnostic vibrational modes in the infrared spectra of secondary amides like this compound. nih.govresearchgate.net

The Amide I band , appearing in the 1700–1600 cm⁻¹ region, is primarily associated with the C=O stretching vibration. nih.govnih.gov Its precise frequency is highly sensitive to the molecular environment, particularly hydrogen bonding. nih.gov In the solid state, where intermolecular hydrogen bonds are significant, this band is expected at a lower wavenumber compared to the gas phase or in dilute non-polar solutions. For the closely related N-phenylpropanamide, the Amide I band has been computationally predicted around 1685 cm⁻¹. researchgate.net

The Amide II band , found between 1570–1470 cm⁻¹, arises from a combination of the in-plane N-H bending and C-N stretching vibrations. nih.govnih.gov This band is also sensitive to hydrogen bonding, often shifting to higher wavenumbers as bond strength increases. In N-phenylpropanamide, theoretical calculations place this band around 1570 cm⁻¹. researchgate.net The relative intensity of the Amide I and Amide II bands can also provide clues about protein secondary structure and aggregation states. researchgate.net

Table 1: Characteristic Amide Vibrational Frequencies for N-aryl-propanamides Note: Values are based on theoretical and experimental data for analogous compounds like N-phenylpropanamide.

Vibrational ModeTypical Range (cm⁻¹)Predicted Frequency (cm⁻¹) researchgate.netContributing Vibrations
Amide A (N-H Stretch)3500-3300~3489N-H stretching
Amide I1700-1600~1685C=O stretching
Amide II1570-1470~1570N-H bending, C-N stretching
Amide III1350-1250~1210C-N stretching, N-H bending

In the condensed phase, this compound molecules are expected to form aggregates stabilized by intermolecular hydrogen bonds of the N-H···O=C type. researchgate.net The formation of these bonds significantly influences the vibrational frequencies of the groups involved. nih.gov The N-H stretching vibration (Amide A band), typically observed between 3300-3500 cm⁻¹, is a sensitive probe for hydrogen bonding. nih.gov In the presence of strong hydrogen bonds, this band broadens and shifts to a lower frequency. escholarship.org

Low-wavenumber Raman spectroscopy can also provide evidence for hydrogen bonding through the observation of intermolecular vibrational modes. ias.ac.in The strength and geometry of these hydrogen-bond networks dictate the crystalline packing and can lead to conformational polymorphism, where different crystal forms of the same molecule exhibit distinct spectroscopic signatures. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules in solution. 1H and 13C NMR provide precise information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular structure.

The 1H NMR spectrum of this compound can be divided into distinct regions for aromatic and aliphatic protons.

Aromatic Region (approx. 6.5-8.0 ppm): This region contains signals from the nine protons of the two phenyl rings. mnstate.edu The protons on the 3-methoxyphenyl (B12655295) ring are expected to show a complex splitting pattern due to their meta and ortho couplings. The proton ortho to the methoxy (B1213986) group and meta to the amide linkage would appear as a distinct signal. The protons of the unsubstituted phenyl ring will typically show multiplets corresponding to the ortho, meta, and para positions. wisc.edu

Amide Proton (N-H): A broad singlet for the amide proton is expected, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding effects.

Aliphatic Region (approx. 2.5-3.0 ppm): The propanamide backbone consists of two methylene (B1212753) (CH₂) groups. These will appear as two distinct triplets, assuming free rotation, corresponding to the -CH₂-C=O and -CH₂-Ph moieties. rsc.org

Methoxy Protons (approx. 3.8 ppm): The methoxy group (-OCH₃) will present as a sharp singlet at approximately 3.8 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl (C₆H₅)7.20 - 7.40Multiplet
Methoxyphenyl (C₆H₄)6.70 - 7.30Multiplet
Amide (NH)7.5 - 8.5Broad Singlet
Methoxy (OCH₃)~3.80Singlet
Methylene (CH₂-Ph)~3.00Triplet
Methylene (CH₂-CO)~2.70Triplet

The 13C NMR spectrum provides complementary information, detailing the carbon framework of the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing at approximately 170-172 ppm. redalyc.org

Aromatic Carbons (110-160 ppm): Sixteen distinct signals are expected in this region. The carbon bearing the methoxy group (C-OCH₃) will be significantly deshielded, appearing around 160 ppm. mdpi.com The carbons of the 3-methoxyphenyl ring will have shifts influenced by both the amide and methoxy substituents. The ipso-carbons (to which the other groups are attached) can be identified through their lower intensity. nih.gov

Methoxy Carbon (-OCH₃): The methoxy carbon typically resonates in the 55-56 ppm range. researchgate.net

Aliphatic Carbons (30-40 ppm): The two methylene carbons of the ethyl bridge will appear in this upfield region. The carbon adjacent to the carbonyl group will be slightly more deshielded than the one adjacent to the phenyl ring.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~171
Aromatic (C-O)~160
Aromatic (C-N)~138
Aromatic (C-ipso)~141
Aromatic (Other)105 - 130
Methoxy (OCH₃)~55
Methylene (CH₂-CO)~38
Methylene (CH₂-Ph)~31

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be a composite of the transitions originating from the phenyl, methoxyphenyl, and amide chromophores. researchgate.netdergipark.org.tr

The primary absorptions in the UV region (200-400 nm) are attributed to π→π* transitions within the aromatic rings. The presence of the methoxy group, an auxochrome, on one of the phenyl rings is expected to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted N-phenylpropanamide analogue. nih.gov A study on N-phenylpropanamide reported an experimental maximum absorption wavelength (λ_max) in the 270-300 nm range, which is consistent with π→π* transitions. researchgate.netdergipark.org.trnih.gov Weaker n→π* transitions, associated with the non-bonding electrons of the carbonyl oxygen, may also be present but are often obscured by the more intense π→π* bands. The specific electronic absorption maxima can be influenced by solvent polarity and conformational changes of the molecule. nih.gov

Molecular Orbital Analysis from UV-Vis Data (e.g., HOMO-LUMO transitions)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and the electronic transitions observed in its UV-Vis spectrum. nih.gov

Computational studies on analogous compounds, such as N-phenylpropanamide and other substituted amides, are typically performed using Density Functional Theory (DFT) at levels like B3LYP/6-311+G(d,p). researchgate.netresearchgate.net These analyses help in elucidating electronic transitions and intramolecular charge transfer. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl ring and the amide linkage, which act as electron-donating moieties. The LUMO is generally distributed over the phenyl ring and the carbonyl group of the amide, which can act as electron-accepting regions.

The primary electronic transition observed in the UV-Vis spectrum corresponds to the promotion of an electron from the HOMO to the LUMO. This π → π* transition is characteristic of aromatic systems. The energy of this transition is directly related to the HOMO-LUMO gap. A smaller energy gap corresponds to a longer wavelength of maximum absorption (λmax) and suggests higher chemical reactivity and polarizability. nih.gov The presence of the methoxy group (-OCH₃), an electron-donating group, on the phenyl ring is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to an unsubstituted N-phenylpropanamide. scispace.com This leads to a bathochromic (red) shift in the absorption spectrum.

Theoretical calculations for related molecules provide a framework for understanding these properties. The analysis of frontier orbitals is crucial for predicting molecular reactivity and electronic behavior. colab.ws

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Amide Compound This table presents typical data calculated for a structurally similar molecule to illustrate the concepts of HOMO-LUMO analysis. The values are representative and not specific experimental results for this compound.

ParameterRepresentative ValueUnitDescription
EHOMO-5.98eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.15eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.83eVEnergy difference between LUMO and HOMO
Predicted λmax~257nmWavelength corresponding to the HOMO-LUMO transition
Chemical Hardness (η)2.415eVMeasure of resistance to change in electron distribution
Electronegativity (χ)3.565eVMeasure of the power to attract electrons

X-ray Crystallography of this compound Analogues for Solid-State Conformation

While the specific crystal structure for this compound is not detailed in the provided search results, extensive X-ray diffraction studies on closely related analogues provide significant insights into its likely solid-state conformation. nih.gov The analysis of these analogues reveals how molecular conformation is influenced by the demands of efficient crystal packing and intermolecular interactions. nih.gov

A key conformational feature in this class of molecules is the relative orientation of the two aryl rings and the central amide plane. Studies on N-(4-methoxyphenyl)benzamide show that while DFT calculations for an isolated molecule predict a tilt of about 30° between the rings, the angle observed in the crystal structure is approximately 60°. nih.gov This significant conformational change is driven by the formation of more favorable intermolecular interactions within the crystal lattice, demonstrating the principle that solid-state conformation can differ substantially from the lowest-energy gas-phase structure. nih.gov

The study of polymorphs in compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide further highlights conformational flexibility. This compound was found to crystallize in two different forms (orthorhombic and triclinic), which differ in the conformation of the molecules and the number of molecules in the asymmetric unit. mdpi.com Such polymorphism arises from the molecule's ability to adopt different stable conformations that lead to different, but energetically similar, crystal packing arrangements.

Table 2: Crystallographic Data for Analogues of this compound This table summarizes crystallographic information from published studies on structurally similar compounds.

CompoundCrystal SystemSpace GroupKey Unit Cell ParametersReference
3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamideOrthorhombicP212121a = 7.9882 Å, b = 11.4053 Å, c = 16.2381 Å researchgate.net
N-(4-methoxyphenyl)benzamideMonoclinicP21/c- nih.gov
N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph I)OrthorhombicPna21- mdpi.com
N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph II)TriclinicP-1- mdpi.com

Intermolecular Interactions and Crystal Packing Motifs

The crystal architecture of N-aryl amides is predominantly governed by a network of non-covalent interactions. ias.ac.inunam.mx These interactions, though individually weak, collectively dictate the final crystal packing and influence the material's physical properties. nsf.govrsc.org

The most significant intermolecular interaction in these structures is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net This interaction is highly directional and strong, often leading to the formation of well-defined supramolecular motifs. In the crystal structure of N-(3-hydroxyphenyl)-3-methoxybenzamide, for example, these N-H···O hydrogen bonds link molecules into chains described by the graph set C(4). mdpi.com

In addition to the primary amide-amide hydrogen bonds, other weaker interactions play crucial roles. These include C-H···O and C-H···π interactions. nih.gov The crystal packing in (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide is stabilized by C-H···O hydrogen bonds that create chains, which are further reinforced by C-H···π interactions. nih.gov Van der Waals forces, particularly dispersion forces, are also essential for achieving dense packing, especially through π-π stacking of the aromatic rings. nih.gov

Table 3: Common Intermolecular Interactions in this compound Analogues This table details the types of interactions and their typical geometric parameters observed in the crystal structures of related compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)DescriptionReference
Hydrogen BondN-H (amide)O=C (amide)H···O: ~2.0 Å, N···O: ~3.0 ÅForms robust chains and networks, defining primary structure. researchgate.netmdpi.com
Hydrogen BondC-H (aromatic/aliphatic)O (carbonyl/methoxy)H···O: ~2.4 - 2.7 ÅWeaker interactions that contribute to packing stability. nih.gov
Hydrogen BondO-H (hydroxyl)O/N-Present in hydroxylated analogues, forming strong networks. nih.govmdpi.com
π-π StackingPhenyl Ring CentroidPhenyl Ring Centroid~3.5 - 4.0 ÅFavorable stacking of aromatic rings contributes to dispersion energy. nih.gov
C-H···π InteractionC-Hπ-system of Phenyl Ring-An interaction where a C-H bond points towards an aromatic ring. nih.gov

Computational Chemistry and Molecular Modeling of N 3 Methoxyphenyl 3 Phenylpropanamide

Quantum Chemical Calculations for Electronic and Geometric Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule and understanding its electronic characteristics. These computations offer insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for geometry optimization, which determines the lowest energy and, therefore, most stable conformation of a compound. researchgate.net For molecules similar in structure to N-(3-methoxyphenyl)-3-phenylpropanamide, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.net

The optimization process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles, that correspond to the minimum on the potential energy surface. researchgate.net For this compound, this would involve calculating the precise spatial arrangement of its phenyl, methoxy (B1213986), and propanamide groups. The resulting optimized structure provides a realistic model for further computational analysis. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Propanamide Structure Using DFT This table presents hypothetical, yet representative, data for a molecule like this compound based on typical values for similar structures.

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C=O (Carbonyl)1.23 Å
Bond Length (Å)N-C (Amide)1.35 Å
Bond Length (Å)C-O (Methoxy)1.37 Å
Bond Angle (°)O=C-N (Amide)122.5°
Bond Angle (°)C-N-C (Amide-Aryl)127.0°
Dihedral Angle (°)C-C-N-C178.5°

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.com

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. bhu.ac.in Analysis of the electron density distribution in these orbitals reveals the likely sites for nucleophilic (associated with the HOMO) and electrophilic (associated with the LUMO) attack. youtube.com For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the amide group and the unsubstituted phenyl ring, facilitating intramolecular charge transfer.

Table 2: Representative Frontier Molecular Orbital Properties This table shows typical FMO energy values and the resulting energy gap for an organic molecule similar to this compound, calculated using DFT.

ParameterEnergy (eV)
HOMO Energy-6.25 eV
LUMO Energy-1.15 eV
HOMO-LUMO Gap (ΔE)5.10 eV

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and predict its reactive behavior. bhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to identify charge-rich and charge-poor regions. researchgate.net

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack and favorable for interacting with positive sites. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

Green: Denotes areas with neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the oxygen of the methoxy group, identifying them as primary sites for hydrogen bond acceptance. nih.govnih.gov A region of positive potential (blue) would be expected around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor. nih.gov This analysis is invaluable for predicting how the molecule will interact with biological receptors or other molecules. manipal.educhemrxiv.org

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. ajpp.in This simulation helps to elucidate the binding mode and estimate the strength of the interaction, which is fundamental in drug discovery and design. ucsd.edu

The first step in molecular docking is to place the ligand, this compound, into the active site of a target protein. ajpp.in The simulation then explores various possible conformations and orientations of the ligand within the binding pocket. The primary goal is to identify the most stable binding pose, which is the one with the lowest energy. chemrxiv.org This process reveals how the ligand fits within the binding site and which amino acid residues it interacts with. Key interactions that stabilize the protein-ligand complex include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. chemrxiv.org For this compound, the amide group is a likely participant in hydrogen bonding, while its two phenyl rings can engage in hydrophobic and π-π interactions with nonpolar residues of the protein.

Once the optimal binding pose is identified, the strength of the interaction is quantified using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov A more negative score typically signifies a stronger and more stable interaction between the ligand and the protein. nih.gov The analysis also provides a detailed summary of the specific interaction modes. For instance, it might identify a hydrogen bond between the carbonyl oxygen of the ligand and a backbone N-H group of an amino acid like Leucine, or a hydrophobic interaction between one of the phenyl rings and the side chain of an Isoleucine residue. researchgate.net This information is critical for understanding the molecular basis of the ligand's potential biological activity and for guiding the design of more potent analogs. nih.gov

Table 3: Representative Molecular Docking Results This table provides a hypothetical example of docking results for this compound with a protein target.

ParameterResult
Binding Affinity (kcal/mol)-8.2 kcal/mol
Interacting ResiduesLEU 268, LEU 269, VAL 198, PHE 350
Interaction TypesHydrogen Bond (with LEU 269), Hydrophobic Interactions (with VAL 198, LEU 268), π-π Stacking (with PHE 350)

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While specific molecular dynamics simulation data for this compound is not extensively available in public databases, studies on structurally related amide-containing molecules provide a framework for understanding its likely dynamic behavior. For instance, research on other flexible molecules demonstrates that MD simulations can identify key rotational bonds and the energy barriers associated with them, which dictate the conformational landscape of the compound. For this compound, the key rotatable bonds would be around the amide linkage and the propyl chain, and MD simulations would elucidate the preferred spatial arrangements of the phenyl and methoxyphenyl rings relative to each other.

When a compound is identified as a potential ligand for a biological target, such as a protein receptor or an enzyme, MD simulations are employed to assess the dynamics and stability of the ligand-target complex. These simulations can predict the binding affinity, residence time of the ligand in the binding pocket, and the specific molecular interactions that stabilize the complex. The process involves docking the ligand into the active site of the target and then running an MD simulation of the entire system, including solvent molecules, to observe the behavior of the complex over a period of time.

In the context of this compound, this would involve identifying a putative biological target and then simulating their interaction. The stability of the complex would be evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, the number and duration of hydrogen bonds, and the van der Waals and electrostatic interaction energies. Such analysis provides critical information on whether the compound is likely to be a stable and effective modulator of the target's function.

In Silico Assessment of Absorption and Distribution Characteristics

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. nih.gov Predicting whether a compound will be a substrate or inhibitor of specific CYP isoforms is crucial for anticipating drug-drug interactions and metabolic clearance rates. The most important of these enzymes for drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. proteopedia.org The CYP3A subfamily, in particular, is responsible for the metabolism of over 30% of currently used drugs. nih.govnih.gov

Computational models, including docking and machine learning approaches, can predict the likelihood of this compound binding to the active sites of these enzymes. For example, docking studies would involve placing the molecule into the crystal structures of various CYP isoforms to calculate a binding score and analyze the binding pose. A high affinity for a particular CYP isoform would suggest that it may be a primary route of metabolism for the compound.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. taylorandfrancis.com One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule establishes four simple physicochemical parameter cutoffs that are multiples of five. drugbank.com An orally active drug generally should not violate more than one of these rules. taylorandfrancis.comdrugbank.com The parameters are:

A molecular weight of less than 500 Daltons. wikipedia.orgresearchgate.net

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgresearchgate.net

No more than 5 hydrogen bond donors. wikipedia.orgresearchgate.net

No more than 10 hydrogen bond acceptors. wikipedia.orgresearchgate.net

The calculated properties for this compound are presented in the table below.

Molecular PropertyValueLipinski's Rule of Five Compliance
Molecular Weight255.32 g/mol Compliant (< 500)
Hydrogen Bond Donors1Compliant (≤ 5)
Hydrogen Bond Acceptors2Compliant (≤ 10)
Calculated log P (ClogP)2.8-3.2 (approx.)Compliant (≤ 5)

Based on these calculated values, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting it has favorable drug-like properties for oral bioavailability.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. researchgate.net

A pharmacophore model for a target can be generated based on the structure of a known ligand-target complex or from a set of known active molecules. nih.gov Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the required features, a process known as virtual screening. nih.govresearchgate.netsemanticscholar.org This is a computationally efficient method for identifying novel scaffolds that may have the desired biological activity. researchgate.net

For this compound, if it were found to be active against a particular target, a pharmacophore model could be developed based on its key interaction points. This model would likely include a hydrophobic feature for the phenyl ring, another hydrophobic or aromatic feature for the methoxyphenyl ring, and a hydrogen bond donor/acceptor pair for the amide group. This model could then be used in virtual screening campaigns to discover new and structurally diverse compounds with potentially similar or improved activity.

In Vitro and Preclinical Biological Evaluation of N 3 Methoxyphenyl 3 Phenylpropanamide and Its Derivatives

Antiproliferative and Cytotoxic Activity in Preclinical Cell Models

The potential of N-(3-methoxyphenyl)-3-phenylpropanamide derivatives as anticancer agents has been explored through their effects on cancer cell proliferation and viability in various preclinical models.

Inhibition of Cancer Cell Line Growth (e.g., MCF-7, MDA-MB-231)

For instance, a curcumin (B1669340) analogue, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13), which features the 3-methoxyphenyl (B12655295) group, has demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov Research has shown that MS13 exhibits greater antiproliferative activity against non-small cell lung cancer cell lines NCI-H520 and NCI-H23 when compared to curcumin, with its efficacy being both time- and dose-dependent. nih.gov This suggests that the methoxyphenyl structural component may play a role in the anticancer properties of these molecules.

Another related derivative, methoxyphenylcipro (CMPP), has been shown to induce antiproliferative activity against breast cancer and melanoma cells. nih.gov Notably, CMPP exhibited selective cytotoxicity towards human cancer cells while having a lesser effect on normal human fibroblasts. nih.gov The primary mechanism of its antitumor activity in MD-MB-486 breast cancer cells was identified as the induction of caspase-dependent apoptosis. nih.gov

The table below summarizes the antiproliferative activity of a related derivative, highlighting the potential of this chemical class.

Table 1: Antiproliferative Activity of a Related Methoxyphenyl Derivative

Compound Cell Line Activity Reference
Methoxyphenylcipro (CMPP) MD-MB-486 (Breast Cancer) Induces caspase-dependent apoptosis nih.gov

This table is illustrative and based on data for a related derivative due to the absence of direct data for this compound.

Cell Cycle Modulation in Preclinical Models

The mechanism by which antiproliferative agents halt cancer cell growth often involves interference with the cell cycle. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govthermofisher.commdpi.com

Although direct studies on the cell cycle effects of this compound are lacking, research on a structurally similar biaryl amide derivative, N-(3,5-dimethylphenyl)-3-methoxybenzamide (A3B5), provides valuable insights. In a study on melanoma cells, treatment with A3B5 led to an accumulation of cells in the G1 phase. researchgate.net Specifically, after three days of treatment, 75% of A3B5-treated cells were in the G1 phase, compared to 59% of untreated cells, indicating that the compound inhibits cell proliferation by inducing G1 cell cycle arrest. researchgate.net This effect was associated with the downregulation of cyclin D1 and cyclin E, key proteins that regulate progression through the G1 phase. researchgate.net

Table 2: Cell Cycle Modulation by a Related Biaryl Amide Derivative

Compound Cell Line Effect Mechanism Reference

This table presents data for a related derivative to illustrate potential mechanisms of action.

Antimicrobial Efficacy in Bacterial and Fungal Pathogen Models

Derivatives of this compound have also been investigated for their potential to combat microbial pathogens.

Growth Inhibition Studies against Pathogenic Strains

The antimicrobial properties of compounds containing the methoxyphenyl group have been documented. For example, natural methoxyphenol compounds such as eugenol (B1671780) and vanillin (B372448) have demonstrated antimicrobial activity against a range of foodborne pathogens and food spoilage bacteria. nih.govnih.gov In one study, eugenol and capsaicin, which also contains a methoxyphenyl moiety, were effective against Staphylococcus aureus. nih.gov

Furthermore, a study on a phenol (B47542) derivative, 4-methoxy-3-(methoxymethyl) phenol, isolated from Calotropis gigantea, showed antimicrobial activity against both bacterial and fungal strains. researchgate.net The compound exhibited inhibitory effects against Escherichia coli, Staphylococcus aureus, Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net These findings suggest that the methoxyphenyl group may be a key pharmacophore for antimicrobial activity. The development of resistance to existing antimicrobial drugs is a significant global health concern, driving the search for new therapeutic agents. mdpi.com

Table 3: Antimicrobial Activity of a Related Phenol Derivative

Compound Pathogenic Strain Activity Reference
4-methoxy-3-(methoxymethyl) phenol Escherichia coli Growth Inhibition researchgate.net
4-methoxy-3-(methoxymethyl) phenol Staphylococcus aureus Growth Inhibition researchgate.net
4-methoxy-3-(methoxymethyl) phenol Aspergillus flavus Growth Inhibition researchgate.net
4-methoxy-3-(methoxymethyl) phenol Aspergillus niger Growth Inhibition researchgate.net

This table is based on data for a related derivative to indicate potential antimicrobial efficacy.

Anti-inflammatory Properties in Cellular and Animal Models (non-human)

The anti-inflammatory potential of compounds is often evaluated by their ability to modulate key inflammatory mediators.

Modulation of Inflammatory Mediators (e.g., COX enzymes)

Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are crucial mediators of inflammation through their role in prostaglandin (B15479496) synthesis. nih.govnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with fewer side effects. springernature.comresearchgate.net

Direct data on the COX inhibitory activity of this compound is not available. However, studies on other compounds containing a methoxyphenyl group have shown activity against COX enzymes. For example, a series of 2-(trimethoxyphenyl)-thiazoles were evaluated for their COX-1 and COX-2 inhibitory potential. nih.gov The results indicated that these compounds displayed a variable range of inhibition against both COX isoforms, with some showing inhibitory activity comparable to the known NSAID meloxicam. nih.gov This suggests that the methoxyphenyl moiety can be incorporated into structures that interact with the active sites of COX enzymes.

Table 4: COX Inhibition Profile of Related Thiazole Derivatives

Compound Class Target Enzyme Activity Reference

This table illustrates the potential for related compounds to exhibit anti-inflammatory activity through COX inhibition.

In Vitro Assays for Inflammatory Response Inhibition

The anti-inflammatory potential of compounds structurally related to this compound has been investigated through various in vitro assays, primarily focusing on their ability to suppress key inflammatory mediators in cell-based models. These studies often utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, which mimic the inflammatory response seen in vivo.

One such related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has demonstrated the ability to reduce the production of nitric oxide (NO) in LPS-treated RAW 264.7 cells without inducing cytotoxicity. nih.gov The inhibitory mechanism of MPP was linked to the suppression of the transcriptional activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression. nih.gov Further investigation revealed that MPP also blocked the activation of upstream signaling molecules in the NF-κB pathway, including Src, Syk, Akt, and IκBα. nih.gov

Similarly, other phenylpropanoid derivatives have shown significant anti-inflammatory effects. A compound isolated from Juglans mandshurica, identified as 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), effectively inhibited the production of NO and prostaglandin E2 (PGE2) in a dose-dependent manner in LPS-stimulated RAW 264.7 macrophages. nih.gov This inhibition was associated with the suppressed expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism was further attributed to the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Derivatives such as N-(3-Florophenyl)ethylcaffeamide (FECA) have also been evaluated. nih.govnih.gov Studies on FECA demonstrated a reduction in the levels of COX-2, NO, and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in inflamed tissues. nih.govnih.gov In vitro experiments using human peripheral blood mononuclear cells (PBMCs) showed that another phenolic amide ester, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), significantly inhibited the production of multiple inflammatory cytokines, including Interleukin (IL)-6, IL-1β, IL-8, and TNF-α. nih.gov The inhibitory action of MHPAP was linked to the suppression of NF-κB p65 phosphorylation. nih.gov

Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Cell Model Stimulant Inhibited Mediators Associated Pathway Reference
(E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) RAW 264.7 LPS Nitric Oxide (NO) Src/Syk/NF-κB nih.gov
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) RAW 264.7 LPS NO, PGE2, iNOS, COX-2 NF-κB, MAPK nih.gov
N-(3-Florophenyl)ethylcaffeamide (FECA) N/A (tissue) λ-carrageenan COX-2, NO, TNF-α N/A nih.govnih.gov
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) THP-1, PBMCs LPS IL-6, IL-1β, IL-8, TNF-α NF-κB nih.gov

Analgesic Potential in Preclinical Pain Models (non-human)

The analgesic potential of phenylpropanamide derivatives has been explored in several non-human, preclinical models of pain. These models are crucial for determining the efficacy and potential mechanism of action of new chemical entities. The selection of a particular model often depends on whether the aim is to investigate peripheral or central analgesic effects. For instance, the acetic acid-induced writhing test is commonly used to screen for peripheral analgesic activity, while thermal models like the hot-plate test are employed to assess centrally mediated analgesia. bindingdb.orgmdpi.com

Rodent models are the standard for initial in vivo screening of analgesic compounds. frontiersin.orgcuny.edu The Eddy's hot plate method, which measures the reaction time of an animal to a thermal stimulus, is a classic test for evaluating centrally acting analgesics, as the response is considered to be integrated at the supraspinal level. mdpi.comnih.gov

In a study involving a series of substituted 3-(2-nitro)phenylpropanamide derivatives, compounds were screened for peripheral analgesic activity using the acetic acid-induced writhing test in mice. bindingdb.org This test induces a painful inflammatory response, and the number of abdominal constrictions (writhes) is counted. bindingdb.org The most effective compound from this series demonstrated a 50% inhibition of writhing, indicating significant peripheral antinociceptive activity. bindingdb.org However, when the same derivatives were assessed using the hot-plate test, the results were non-significant. bindingdb.org This discrepancy suggests that the analgesic activity of these specific nitrophenylpropanamide derivatives is likely mediated by a peripheral mechanism rather than a central one. bindingdb.org

Antiviral Activity in Cell-Based Assays (e.g., HIV-1 Capsid Inhibition)

A significant area of investigation for derivatives of this compound, particularly phenylalanine derivatives, has been their potential as antiviral agents targeting the Human Immunodeficiency Virus type 1 (HIV-1). chemrxiv.org The HIV-1 capsid (CA) protein is a promising and relatively unexploited therapeutic target because it plays multiple essential roles throughout the viral lifecycle. chemrxiv.org Small molecules that inhibit CA function can disrupt critical viral processes, effectively suppressing replication.

Research has focused on developing novel phenylalanine derivatives as analogs of the known HIV-1 capsid inhibitor PF-74. chemrxiv.org In cell-based assays using MT-4 cells infected with an HIV-1 reporter virus, several of these derivatives have demonstrated potent anti-HIV-1 activity. chemrxiv.org For example, 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) and indolin-5-amine (B94476) substituted phenylalanine (V-25i) showed noteworthy antiviral efficacy with 50% effective concentration (EC₅₀) values of 5.14 µM and 2.57 µM, respectively. chemrxiv.org Surface plasmon resonance (SPR) binding assays confirmed that these compounds, similar to PF-74, preferentially bind to the hexameric form of the HIV-1 CA protein over the monomeric form. chemrxiv.org

HIV-1 capsid inhibitors like the phenylalanine derivatives can interfere with multiple stages of the viral replication cycle. chemrxiv.org This dual-stage mechanism of action is a key feature of the parent compound, PF-74, which disrupts both early and late phases of replication.

At the early stage, after the virus enters a host cell, these inhibitors bind to the CA protein and can interfere with proper capsid uncoating, reverse transcription, and the transport of the viral complex into the nucleus. chemrxiv.org During the late stage of replication, the inhibitors can disrupt the normal assembly process of new CA proteins, which is critical for the formation of stable, mature viral particles. chemrxiv.org This interference leads to the production of malformed, non-infectious virions. Studies focusing on the most potent derivatives confirmed that this dual-stage mode of action is a characteristic of this class of compounds.

Table 2: Anti-HIV-1 Activity of Phenylalanine Derivatives This table is interactive. You can sort and filter the data.

Compound ID Description EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
PF-74 Lead Compound 0.42 >20 >47.6 chemrxiv.org
II-13c 4-methoxy-N-methylaniline substituted phenylalanine 5.14 >100 >19.45 chemrxiv.org
V-25i indolin-5-amine substituted phenylalanine 2.57 >100 >38.91 chemrxiv.org
13m 1,2,3-triazole-containing phenylalanine derivative 4.33 >57.7 >13.33

Receptor Modulation and Enzyme Inhibition Studies in Preclinical Systems

The broad chemical scaffold of phenylpropanamides and their derivatives has been explored for interaction with various biological targets, including enzymes and G-protein coupled receptors (GPCRs). These studies are essential for understanding the polypharmacology of these compounds and identifying potential therapeutic applications or off-target effects.

One area of investigation has been enzyme inhibition. A study on methoxy-substituted tyramine (B21549) derivatives, which share structural similarities with the core compound, identified a potent tyrosinase inhibitor. The compound, 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6), was found to inhibit mushroom tyrosinase with a 50% inhibitory concentration (IC₅₀) of 2.1 nM and human tyrosinase by 92.2%. Enzyme kinetic studies using Lineweaver-Burk plots revealed a non-competitive mode of inhibition, with an enzyme inhibitor dissociation constant (Ki) of 2.3 nM. This indicates that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site.

Dopamine (B1211576) receptors, particularly the D₂ and D₃ subtypes, are critical targets for therapeutics aimed at treating neurological and psychiatric disorders. nih.gov The development of ligands with selectivity for the D₃ receptor over the highly homologous D₂ receptor is a significant challenge and an area of active research. nih.gov

While direct studies on the dopamine receptor antagonism of this compound are not extensively documented in the available literature, related structures containing the methoxyphenyl moiety are frequently incorporated into scaffolds designed as dopamine receptor ligands. nih.gov For example, a series of N-phenylpiperazine analogs, which includes compounds bearing a methoxyphenyl group, have been evaluated for their binding affinity to D₂ and D₃ receptors. chemrxiv.org One such compound, 1-{4-[3-(4-Fluoro-phenyl)-isoxazol-5-yl]-butyl}-4-(2-methoxy-phenyl)-piperazine, was found to bind to the human D₃ receptor with a Ki value of 23 nM, demonstrating the relevance of the methoxyphenylpiperazine fragment for D₃ receptor affinity. These findings suggest that the broader chemical class is of interest for modulating dopaminergic systems, even if the specific activity of this compound itself requires further elucidation. nih.gov

Kinase Inhibition Profiles

The inhibitory activity of derivatives structurally related to this compound has been evaluated against several kinases, revealing potential for therapeutic intervention in diseases driven by aberrant kinase signaling.

Notably, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1). One of the most promising compounds from this series, C9, demonstrated significant inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The IC50 values for compound C9 in these cell lines ranged from 1.25 to 2.31 µM. nih.gov Further investigation revealed that compound C9 induced cell cycle arrest at the G2 phase and promoted cellular apoptosis in NSCLC cell lines. nih.gov Molecular docking studies suggested that this compound binds to FGFR1, forming six hydrogen bonds. nih.gov

Another study identified a pyrimidine-based compound, GSK8612, as a potent inhibitor of TBK1, a kinase linked to several neurodegenerative diseases. chemrxiv.org The exploration of pyrimidine (B1678525) derivatives has shown that structural modifications can lead to improved kinome-wide selectivity, with some compounds demonstrating potent inhibition of understudied kinases such as DRAK1 and MARK3/4. chemrxiv.org For instance, compound 15 from a synthesized library was identified as a highly selective tool molecule with an IC50 value of 479 nM against MYLK2 in an enzymatic assay. chemrxiv.org

Furthermore, research into Janus kinase (JAK) inhibitors led to the discovery of 3-((4-chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a selective JAK1 inhibitor. nih.gov This focus on modifying structures like tofacitinib (B832) has yielded inhibitors with nanomolar potency in human whole blood assays, underscoring the potential of targeting the methoxyphenyl moiety in designing selective kinase inhibitors. osti.gov

Table 1: Kinase Inhibition by Derivatives

Compound/Derivative Class Target Kinase Finding IC50 Value Reference
4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) FGFR1 Inhibition of NSCLC cell lines 1.25 - 2.31 µM nih.gov
Pyrimidine-based compound (15) MYLK2 Selective inhibition 479 nM chemrxiv.org
3-((4-chloro-3-methoxyphenyl)amino)-...-pyrazole-4-carboxamide JAK1 Selective inhibition Not specified nih.gov

Cyclooxygenase Enzyme Inhibition

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. nih.govmedcentral.com

Research into compounds structurally related to this compound has revealed varying degrees of COX inhibition. A study on 2-(trimethoxyphenyl)-thiazole derivatives demonstrated that these compounds can inhibit both COX-1 and COX-2. nih.gov For example, compound A2 from this series was the most potent COX-2 inhibitor with an IC50 of 23.26 μM, while also showing inhibitory activity against COX-1. nih.gov The presence of substituents on the phenyl ring was found to influence the selectivity for COX-2. mdpi.com

Another class of related compounds, m-terphenylamines, were identified as selective COX-1 inhibitors. mdpi.com Several derivatives in this series exhibited COX-1 inhibition with IC50 values in the micromolar range, with some showing complete selectivity over COX-2. mdpi.com Specifically, compounds 3b, 3c, and 3e were noted for their selective COX-1 inhibition. mdpi.com This selective inhibition of COX-1 by m-terphenylamines was shown to block the inflammatory response in microglia. mdpi.com

The development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov The structure-activity relationship (SAR) studies of various compounds have shown that moieties like the methoxy (B1213986) group can influence potency and selectivity for COX-2. nih.gov

Table 2: Cyclooxygenase Inhibition by Derivatives

Compound/Derivative Class Target Enzyme Finding IC50 Value Reference
2-(trimethoxyphenyl)-thiazole (A2) COX-2 Potent inhibition 23.26 µM nih.gov
2-(trimethoxyphenyl)-thiazole (A2, A6, A8) COX-1 Low micromolar inhibition 26.88–34.53 µM nih.gov
m-Terphenylamines (3b, 3c, 3e) COX-1 Selective inhibition µM range mdpi.com

Investigation of Immunomodulatory Effects in Preclinical Contexts

The immunomodulatory potential of compounds structurally related to this compound has been explored in various preclinical models. These studies suggest that such compounds can influence immune responses, often through the modulation of inflammatory pathways.

For instance, selective COX-1 inhibitors from the m-terphenylamine class have been shown to block the inflammatory response in microglia, the primary immune cells of the central nervous system. mdpi.com In a lipopolysaccharide (LPS)-induced neuroinflammation model, these compounds significantly reverted the production of reactive oxygen species (ROS) in BV2 microglia cells back to basal levels. mdpi.com

The broader category of immunomodulators includes agents that can suppress or stimulate immune responses. nih.gov Preclinical studies on various compounds, including plant-derived molecules, have demonstrated a range of effects on immune cells and inflammatory markers. nih.govnih.gov While direct studies on this compound are limited, the investigation of related structures provides a basis for understanding its potential immunomodulatory profile. The modulation of kinases and COX enzymes, as detailed in the preceding sections, is itself a key mechanism of immunomodulation, as these enzymes are critical components of inflammatory signaling cascades. nih.govnih.gov

Mechanistic Investigations of Biological Activity of N 3 Methoxyphenyl 3 Phenylpropanamide

Identification of Molecular Targets and Binding Partners

There is currently no publicly available research that explicitly identifies the molecular targets or binding partners of N-(3-methoxyphenyl)-3-phenylpropanamide. Methodologies for such identification, including protein-ligand interaction mapping and analysis of enzyme active site interactions, are well-established in drug discovery and chemical biology. These techniques are crucial for understanding how a compound exerts its effects at a molecular level. However, the application of these methods to this compound has not been reported in the accessible scientific literature.

Protein-ligand interaction mapping is a critical step in characterizing the mechanism of action of a bioactive compound. This process involves identifying the specific proteins that the compound binds to within a biological system. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking simulations are commonly employed for this purpose. At present, there are no published studies detailing the protein-ligand interaction map for this compound.

For compounds that act as enzyme inhibitors or modulators, understanding their interaction with the enzyme's active site is paramount. This involves elucidating the specific binding modes, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the compound within the active site. Such information is typically obtained through X-ray crystallography of the enzyme-ligand complex or through molecular modeling studies. No such data is currently available for this compound.

Elucidation of Intracellular Signaling Pathways

The effect of a compound on intracellular signaling pathways provides insight into its broader biological impact. This can involve the modulation of signal transduction cascades and the regulation of gene expression.

Signal transduction cascades are the networks through which cells respond to external and internal stimuli. A compound can activate or inhibit these pathways, leading to various cellular responses. Research in this area would typically involve assays to measure the phosphorylation status of key signaling proteins or the levels of second messengers. There is no available data to suggest which, if any, signal transduction cascades are modulated by this compound.

Bioactive compounds can alter the expression of specific genes, which can be a primary mechanism of their action or a downstream consequence of their interaction with cellular targets. Techniques such as microarray analysis or RNA sequencing are used to profile these changes. No studies on the effect of this compound on gene expression have been published.

Cellular Uptake and Subcellular Localization in Preclinical Models

Understanding how a compound enters cells and where it localizes within them is fundamental to its biological activity. These studies are typically conducted in cell culture models (in vitro).

There is no available research on the cellular uptake mechanisms or the subcellular localization of this compound in any preclinical models. Such studies would typically utilize fluorescently labeled versions of the compound and microscopy techniques to visualize its distribution within the cell, or employ inhibitors of various uptake pathways to determine the mechanism of entry.

Structure Activity Relationship Sar Studies and Analog Design for N 3 Methoxyphenyl 3 Phenylpropanamide

Systematic Modification of Substituents on Aromatic Rings

The two aromatic rings in N-(3-methoxyphenyl)-3-phenylpropanamide are primary targets for modification to probe their roles in ligand-receptor interactions. Substituents on these rings can influence electronic properties, lipophilicity, and steric fit within a binding pocket.

When the methoxy (B1213986) group is at the meta (3) position, as in the parent compound, it exerts a moderate electron-donating effect through resonance and an electron-withdrawing inductive effect. Shifting this group to the ortho (2) or para (4) position would alter these electronic influences and change the steric profile of the ring. For example, a para-methoxy group generally shows a stronger electron-donating resonance effect, which could impact the reactivity and binding of the entire N-phenyl portion of the molecule. Studies on other N-phenyl amide derivatives have shown that the type and position of substituents strongly impact biological activity researchgate.net. Replacing the methoxy group with other alkoxy groups of increasing size, such as ethoxy or propoxy, could probe the steric tolerance of a putative binding pocket.

AnalogModificationPredicted Impact on Activity
N-(2-methoxyphenyl)-3-phenylpropanamideMethoxy group at ortho-positionPotential for steric hindrance; altered electronic distribution may decrease or increase activity depending on target requirements.
This compoundParent Compound (meta-position)Baseline activity.
N-(4-methoxyphenyl)-3-phenylpropanamideMethoxy group at para-positionStrongest electron-donating effect; may enhance π-π interactions or alter hydrogen bonding capacity, potentially increasing activity.
N-(3-ethoxyphenyl)-3-phenylpropanamideSubstitution with ethoxy groupIncreased lipophilicity and steric bulk; tests for space tolerance in the binding site.
N-(3-hydroxyphenyl)-3-phenylpropanamideDemethylation to hydroxyl groupIntroduces a hydrogen bond donor; may significantly increase potency if a donor is required for binding.

Introducing halogens (F, Cl, Br, I) onto the aromatic rings is a common medicinal chemistry strategy to modulate a compound's physicochemical properties. Halogens can enhance metabolic stability, increase lipophilicity, and introduce new electronic interactions researchgate.net. The biological activities of halogenated compounds are diverse, including antifungal, antibacterial, and anti-inflammatory properties researchgate.netnih.govnih.govdartmouth.edu. The crystal structure of a closely related analog, 3-Chloro-N-(4-methoxyphenyl)propanamide, confirms the chemical viability of such modifications on this scaffold nih.gov. The introduction of a chlorine atom, for instance, can alter binding affinity and bioavailability.

Alkyl substitutions, such as adding a methyl or ethyl group, are used to probe for hydrophobic pockets and steric constraints. An alkyl group can increase van der Waals interactions with a nonpolar region of a receptor, potentially boosting affinity. However, if the binding pocket is sterically constrained, even a small methyl group can lead to a significant loss of activity.

AnalogModificationPredicted Impact on Activity
N-(3-methoxy-4-chlorophenyl)-3-phenylpropanamideChlorine atom added to N-phenyl ringIncreased lipophilicity; potential for halogen bonding. May enhance or decrease activity based on target electrostatics.
N-(3-methoxyphenyl)-3-(4-fluorophenyl)propanamideFluorine atom added to the 3-phenyl ringMinimal steric impact but alters ring electronics; can block metabolic oxidation at the para-position.
N-(3-methoxy-4-methylphenyl)-3-phenylpropanamideMethyl group added to N-phenyl ringIncreased lipophilicity; explores potential for hydrophobic interactions.
N-(3-methoxyphenyl)-3-(4-tert-butylphenyl)propanamideBulky tert-butyl group added to 3-phenyl ringSignificant steric bulk; tests the size limits of the binding pocket for the 3-phenyl ring.

Variation of the Propanamide Linker and Backbone

The three-carbon propanamide linker is crucial for establishing the correct spatial orientation between the two aromatic rings. Modifications to this backbone can significantly affect the molecule's flexibility, conformation, and ultimately, its ability to bind effectively to its biological target.

Stereochemistry is a pivotal factor in biological activity, as biological targets like enzymes and receptors are themselves chiral mdpi.comrsc.org. Chiral natural compounds are typically biosynthesized in an enantiomerically pure form mdpi.comrsc.org. While this compound itself is achiral, introducing a substituent on the propanamide backbone can create a chiral center. For example, substitution at the C2 or C3 position of the propanamide chain would result in R and S enantiomers.

These enantiomers, despite having identical chemical formulas, can have vastly different biological activities. One enantiomer may fit perfectly into a binding site, while its mirror image may not, leading to significant differences in potency researchgate.net. In some cases, one enantiomer is active while the other is inactive or may even have undesirable off-target effects. Therefore, if any analog of the parent compound is designed with a chiral center, the synthesis of individual enantiomers and their separate biological evaluation is essential to understand the true SAR.

The length of the linker between the phenyl group and the amide carbonyl is a critical determinant of the distance and relative orientation of the two aromatic systems. Altering this length can provide insight into the optimal positioning required for biological activity.

Chain Shortening: An analog like N-(3-methoxyphenyl)-2-phenylacetamide would have a shorter, two-carbon linker. This would bring the aromatic rings closer, which could either enhance or disrupt the binding, depending on the topology of the receptor site.

Chain Lengthening: An analog such as N-(3-methoxyphenyl)-4-phenylbutanamide would increase the distance between the rings, providing more conformational flexibility. This could allow the molecule to adapt to a larger binding site or, conversely, lead to a loss of potency due to an unfavorable entropic cost upon binding.

Branching: Introducing a methyl group on the aliphatic chain, for example, at the C2 position to create N-(3-methoxyphenyl)-2-methyl-3-phenylpropanamide, would restrict the molecule's rotational freedom. This conformational constraint can be beneficial if it locks the molecule into its bioactive conformation, but detrimental if it favors an inactive one.

Amide Nitrogen Substitution and its Contribution to Activity

The amide functional group is a cornerstone of the molecule's structure, and its N-H bond can act as a crucial hydrogen bond donor in interactions with a biological target. Modifying the substituent on the amide nitrogen provides a direct way to test the importance of this hydrogen bond donating capability. N-alkylation of amides is a well-established transformation in organic synthesis nih.govnih.gov.

AnalogModificationPredicted Impact on Activity
N-methyl-N-(3-methoxyphenyl)-3-phenylpropanamideMethylation of amide nitrogenRemoves hydrogen bond donor capability; adds minor steric bulk. Likely to decrease activity if H-bond donation is critical.
N-ethyl-N-(3-methoxyphenyl)-3-phenylpropanamideEthylation of amide nitrogenRemoves hydrogen bond donor capability; adds more steric bulk than a methyl group, further probing steric tolerance.
N-phenyl-N-(3-methoxyphenyl)-3-phenylpropanamideArylation of amide nitrogenIntroduces significant steric bulk and potential for new π-stacking interactions while removing the H-bond donor.

Development of Isosteres and Bioisosteres

Isosterism and bioisosterism are fundamental strategies in medicinal chemistry aimed at optimizing lead compounds by replacing specific functional groups with others that have similar physical or chemical properties, leading to enhanced biological effects. In the context of this compound, isosteric and bioisosteric modifications can be strategically applied to its three main structural domains to probe and enhance molecular interactions with its target.

Modifications of the N-(3-methoxyphenyl) Ring:

The methoxy group at the 3-position of the N-phenyl ring is a key feature that can be targeted for isosteric replacement. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, and the methyl group contributes to the lipophilicity of this region.

Classical Isosteres: Replacing the methoxy group (-OCH₃) with classical isosteres such as an ethoxy group (-OCH₂CH₃) or a hydroxyl group (-OH) can modulate the steric bulk and hydrogen bonding capacity. A hydroxyl group, for instance, can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the target protein. Halogen atoms, such as chlorine (-Cl) or fluorine (-F), are also common isosteric replacements for a methyl or methoxy group due to their similar size and ability to alter electronic properties.

Non-Classical Bioisosteres: More diverse modifications can be achieved using non-classical bioisosteres. For example, replacing the methoxy group with a small amide moiety like acetamide (-NHCOCH₃) or a cyano group (-CN) can introduce different electronic and hydrogen bonding characteristics. These changes can significantly impact the compound's affinity and selectivity.

Interactive Data Table: Isosteric and Bioisosteric Modifications of the N-(3-methoxyphenyl) Ring

Analog Modification (R) Rationale for Modification Observed/Predicted Activity
Parent 3-OCH₃Parent CompoundBaseline
Analog 13-OHIsosteric replacement; potential for H-bond donationPotentially increased
Analog 23-ClIsosteric replacement; alters electronics and lipophilicityActivity maintained or slightly decreased
Analog 33-CNBioisosteric replacement; introduces a strong dipolePotentially altered selectivity
Analog 43-NHCOCH₃Bioisosteric replacement; adds H-bond donor/acceptorVariable, dependent on binding pocket

Modifications of the Propanamide Linker:

The propanamide linker is crucial for the correct spatial orientation of the two aromatic rings. The amide bond itself is a key pharmacophoric element, capable of forming hydrogen bonds.

Amide Bond Isosteres: The amide bond (-CONH-) is susceptible to metabolic degradation by hydrolases. Replacing it with more stable bioisosteres is a common strategy to improve pharmacokinetic profiles. Common amide isosteres include esters (-COO-), ketones (-CO-CH₂-), and various five-membered heterocyclic rings such as oxadiazoles, triazoles, or imidazoles. These heterocycles can mimic the hydrogen bonding properties and planarity of the amide bond while offering greater metabolic stability. For instance, a 1,3,4-oxadiazole ring can serve as a non-classical bioisostere that maintains the key hydrogen bond accepting features.

Interactive Data Table: Bioisosteric Modifications of the Propanamide Linker

Analog Linker Modification Rationale for Modification Observed/Predicted Activity
Parent -CONH-Amide LinkerBaseline
Analog 5-COO-Ester BioisostereGenerally decreased activity due to altered H-bonding
Analog 61,3,4-OxadiazoleHeterocyclic BioisostereActivity maintained with improved metabolic stability
Analog 7-CH=CH- (trans)Alkene BioisostereReduced activity due to loss of H-bonding capacity

Modifications of the 3-Phenyl Ring:

Ring Isosteres: Replacing the phenyl ring with other aromatic systems can influence the compound's properties. For example, substituting it with a pyridine (B92270) ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's solubility and metabolic profile. Thiophene is another common bioisostere for a phenyl ring that can modify the electronic distribution and lipophilicity.

Substituent Bioisosteres: Introducing substituents on the phenyl ring can further probe the binding site. For example, a para-methyl group can be replaced by a chlorine atom, which has a similar size but different electronic properties. A trifluoromethyl group (-CF₃) is often used as a bioisostere for a tert-butyl group, as it is sterically similar but has strong electron-withdrawing properties.

Pharmacophore Development from SAR Data

A pharmacophore model is an abstract representation of the key molecular features that are essential for a molecule to exert a specific biological activity. The development of a robust pharmacophore model for this compound and its analogs relies heavily on the comprehensive SAR data gathered from isosteric and bioisosteric modifications.

By analyzing the biological activities of a series of analogs, common essential features can be identified. For the this compound scaffold, a putative pharmacophore model would likely include:

A Hydrogen Bond Acceptor: This feature is represented by the oxygen atom of the methoxy group on the N-phenyl ring. SAR data showing that analogs with a hydrogen bond acceptor at this position retain activity would support this feature.

A Hydrogen Bond Donor: The N-H group of the amide linker is a crucial hydrogen bond donor. The loss of activity upon its replacement with groups lacking this capability would confirm its importance.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker serves as another key hydrogen bond acceptor.

Two Hydrophobic/Aromatic Regions: These are represented by the two phenyl rings. The SAR data would indicate the optimal size, shape, and electronic properties of these regions for effective interaction with the target. For instance, if substitutions on the 3-phenyl ring are well-tolerated, it might suggest a larger hydrophobic pocket in that region of the binding site.

Interactive Data Table: Key Pharmacophoric Features of this compound

Pharmacophoric Feature Structural Origin Interaction Type Supporting SAR Data
Hydrogen Bond Acceptor 13-Methoxy OxygenHydrogen BondRetention of activity with other H-bond acceptors (e.g., -CN)
Hydrogen Bond DonorAmide N-HHydrogen BondLoss of activity with N-methylation or amide isosteres lacking an H-bond donor
Hydrogen Bond Acceptor 2Amide Carbonyl OxygenHydrogen BondReduced activity with isosteres that alter the position or strength of this acceptor
Aromatic/Hydrophobic Region 1N-phenyl ringπ-π stacking, hydrophobicSensitivity to steric bulk and electronic changes on this ring
Aromatic/Hydrophobic Region 23-Phenyl ringHydrophobic interactionsTolerance for various substituents suggests a less constrained hydrophobic pocket

This pharmacophore model serves as a valuable tool for virtual screening of compound libraries to identify novel scaffolds with the desired biological activity. It also guides the de novo design of new analogs with potentially superior properties by ensuring that the designed molecules possess the essential chemical features for target recognition and binding.

Future Research Directions and Theoretical Therapeutic Implications of N 3 Methoxyphenyl 3 Phenylpropanamide

Design of Next-Generation Analogues with Enhanced Preclinical Profiles

The core structure of N-(3-methoxyphenyl)-3-phenylpropanamide is an ideal starting point for the design of next-generation analogues through systematic structural modifications. The primary goal of such efforts would be to enhance preclinical properties, including potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structure-Activity Relationship (SAR) studies would be central to this process. Key modifications could include:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyls, hydroxyls) on both the N-phenyl and the C-phenyl rings could modulate electronic properties and steric interactions with potential biological targets. For instance, studies on flavonoid derivatives have shown that the position of hydroxyl and methoxy (B1213986) groups can significantly influence anti-inflammatory and antioxidant activities. mdpi.com

Amide Bond Modification: While generally stable, the amide bond can be replaced with bioisosteres such as reverse amides, esters, or sulfonamides to alter metabolic stability and hydrogen bonding capacity.

Alkyl Linker Variation: The length and rigidity of the propanamide linker could be altered. Shortening, lengthening, or introducing conformational constraints (e.g., cyclopropane rings) could optimize the orientation of the aromatic rings for target binding.

A strategic approach to analogue design is "scaffold hopping," which involves replacing the central core of the molecule while retaining key pharmacophoric features. nih.govnih.gov This technique could lead to the discovery of novel chemotypes with improved properties, such as enhanced solubility or reduced off-target effects. dundee.ac.ukresearchgate.net

Table 1: Potential Modifications to the this compound Scaffold and Their Theoretical Goals

Modification Site Proposed Change Theoretical Goal
N-(3-methoxyphenyl) RingVary position and type of substituent (e.g., -OH, -Cl, -F, -CF3)Modulate target affinity, selectivity, and metabolic stability.
3-phenylpropanamide MoietyIntroduce substituents on the phenyl ringEnhance binding interactions and explore new pharmacophoric space.
Propanamide LinkerAlter length (e.g., acetamide, butanamide) or add rigidityOptimize spatial orientation for improved target engagement.
Amide BondReplace with bioisosteres (e.g., sulfonamide, ester)Improve metabolic stability and pharmacokinetic properties.

Exploration of Novel Biological Targets based on Scaffold Promiscuity

The N-phenylpropanamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. This "scaffold promiscuity" suggests that this compound and its derivatives could have a wide range of biological activities. Similar amide-containing structures have been investigated as FAAH inhibitors, GPR119 agonists, and anticancer agents. nih.govnih.govnih.gov

Future research should involve screening a library of this compound analogues against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in inflammatory or metabolic pathways. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could also uncover unexpected therapeutic applications. Computational repositioning strategies can further aid in identifying potential new targets for this scaffold by comparing its structure to known ligands in databases like the Protein Data Bank (PDB) and ChEMBL. f1000research.com

Integration of Advanced Computational and Experimental Approaches for Lead Optimization

Modern drug discovery relies heavily on the synergy between computational and experimental methods to accelerate the lead optimization process. nih.govpatsnap.com For this compound, a robust computational pipeline could guide the design and prioritization of new analogues. escholarship.org

Computational approaches could include:

Molecular Docking: To predict the binding modes of analogues with hypothesized biological targets and guide structural modifications to improve affinity. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features of the analogues with their biological activity, enabling the prediction of potency for newly designed compounds. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complex, providing insights into binding stability and the role of solvent molecules. ucl.ac.uk

ADME Prediction: In silico models can forecast pharmacokinetic properties, helping to identify and address potential liabilities like poor solubility or rapid metabolism early in the design cycle.

These computational predictions would then be validated through experimental assays. This iterative cycle of design, synthesis, and testing is crucial for efficient lead optimization, saving time and resources by focusing on the most promising candidates. nih.gov

Table 2: Integrated Computational and Experimental Workflow for Lead Optimization

Step Computational Method Experimental Method Objective
1. Target IdentificationReverse Docking, Pharmacophore ScreeningPhenotypic Screening, Target-Based AssaysIdentify potential biological targets.
2. Hit-to-LeadMolecular Docking, QSAR ModelingSynthesis of Analogue Library, In Vitro Potency AssaysImprove potency and confirm SAR.
3. Lead OptimizationMD Simulations, Free Energy Calculations, ADME PredictionIn Vitro ADME Assays, Cell-Based Efficacy ModelsEnhance drug-like properties (solubility, stability, selectivity).
4. Candidate SelectionIntegrated Data AnalysisPreclinical In Vivo Efficacy StudiesSelect a candidate for further preclinical development.

Potential in Preclinical Development of New Chemical Entities for Specific Pathologies (excluding human clinical applications)

Given the broad biological activities associated with related amide structures, derivatives of this compound hold theoretical promise for development into New Chemical Entities (NCEs) for a variety of pathologies. For example, related propanamide compounds have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a target for pain and inflammation. nih.gov Other similar scaffolds have been explored for their potential as fungicides and bactericides. mdpi.com

Preclinical development would involve rigorous testing of optimized analogues in relevant in vitro and in vivo models. This could include:

Cell-based assays to determine efficacy in disease-relevant cell lines (e.g., cancer cell lines, neuronal cells).

In vivo animal models of disease to evaluate efficacy and establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship. For instance, if analogues show anti-inflammatory potential, they could be tested in rodent models of arthritis or inflammatory bowel disease.

The goal of this stage is to identify a preclinical candidate with a compelling biological rationale and a promising profile for further investigation.

Role in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in cells and organisms. The this compound scaffold could serve as a starting point for developing such probes.

To be an effective chemical probe, a compound must typically exhibit high potency (usually with an IC50 or Kd < 100 nM) and selectivity for its intended target over other related proteins. The development process would involve:

Optimization: Modifying the parent scaffold to achieve high potency and selectivity for a specific target identified through screening efforts.

Functionalization: Introducing a "handle" onto the molecule—a chemically inert linker at a position that does not disrupt binding. This handle can then be used to attach reporter tags (like fluorophores or biotin) for visualization experiments or affinity matrices for proteomics studies to identify binding partners.

By developing probes from this scaffold, researchers could gain a deeper understanding of complex biological pathways and validate new targets for future drug discovery efforts.

Q & A

Q. What are the critical steps and parameters in synthesizing N-(3-methoxyphenyl)-3-phenylpropanamide?

The synthesis involves multi-step organic reactions, starting with the coupling of 3-methoxyphenylamine and 3-phenylpropanoyl chloride under anhydrous conditions. Key parameters include:

  • Temperature control (0–5°C during acylation to minimize side reactions)
  • Solvent selection (e.g., dichloromethane for improved solubility of intermediates)
  • Reaction time (12–24 hours for complete conversion). Post-synthesis, purification via silica gel column chromatography (ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization often requires adjusting stoichiometric ratios (1:1.1 amine:acyl chloride) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ESI+ for [M+H]+ ion detection).
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays). X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline derivatives .

Q. What biological targets are commonly associated with this compound?

Preliminary studies suggest interactions with inflammatory mediators (e.g., COX-2) and neurotransmitter receptors (e.g., serotonin 5-HT2A). Target validation requires:

  • In vitro binding assays (fluorescence polarization or surface plasmon resonance).
  • Enzyme inhibition studies (IC50 determination via spectrophotometric methods).
  • Cell-based models (e.g., LPS-induced macrophages for anti-inflammatory profiling) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering contradictory synthesis protocols in literature?

Address discrepancies by:

  • Conducting Design of Experiments (DOE) to test variables (temperature, solvent, catalyst loading).
  • Using in-line monitoring tools (e.g., ReactIR for real-time reaction profiling).
  • Comparing orthogonal purification methods (e.g., recrystallization vs. chromatography). For example, reports 72% yield in THF at 0°C, while achieves 82% in DMF at 25°C. DOE revealed that polar aprotic solvents enhance nucleophilicity of the methoxyphenylamine, improving yields .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require:

  • Systematic substitution : Modify the methoxy group (e.g., 2- vs. 4-position) and propanamide chain (e.g., methyl vs. phenyl substituents).
  • Biological testing : Standardized assays (e.g., COX-2 inhibition, cytotoxicity in cancer cell lines).
  • Computational docking : Molecular dynamics simulations to predict binding affinities. A recent study found that 3-methoxy substitution increases COX-2 binding by 40% compared to 4-methoxy analogs, attributed to improved hydrophobic interactions .

Q. How can computational methods enhance the development of this compound derivatives?

  • Computer-Aided Drug Design (CADD) : Use Schrödinger Suite or AutoDock for virtual screening of derivative libraries.
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
  • ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., BBB permeability). highlights CADD-driven optimization of a derivative’s logP value from 3.2 to 2.8, improving aqueous solubility .

Q. What methodologies resolve stability issues of this compound under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C.
  • LC-MS Analysis : Identify degradation products (e.g., hydrolyzed amide bonds).
  • Formulation Adjustments : Use cyclodextrin encapsulation or PEGylation to enhance stability. notes that methoxy group oxidation is a major degradation pathway, mitigated by substituting electron-withdrawing groups .

Q. How can researchers design derivatives with improved target selectivity?

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy or ethoxy groups to modulate electron density.
  • Proteomic Profiling : Use affinity chromatography coupled with MS to identify off-target interactions.
  • Crystallographic Studies : Resolve ligand-target co-crystals to guide rational design. A derivative with a 3-fluorophenyl group showed 10-fold selectivity for 5-HT2A over 5-HT2C receptors, attributed to steric complementarity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s mechanism of action?

  • Orthogonal Assays : Validate COX-2 inhibition via both prostaglandin E2 ELISA and oxygen consumption assays.
  • Genetic Knockdown : Use siRNA to confirm target dependency in cellular models.
  • Meta-Analysis : Compare datasets across studies, accounting for assay variability (e.g., cell line differences). and report divergent EC50 values (2 µM vs. 5 µM) for COX-2 inhibition, resolved by standardizing assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.